
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride: is a chemical compound with the molecular formula C5H9N3·2HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride typically involves the following steps:
Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-Methylation: The next step is the methylation of the pyrazole ring. This is usually done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amino group at the 4-position of the pyrazole ring. This can be done using ammonia (NH3) or an amine under suitable conditions.
Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce N-alkylated pyrazole derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazol-4-amine: Lacks the N,N-dimethyl groups, making it less lipophilic.
N-methyl-1H-pyrazol-4-amine: Contains only one methyl group, resulting in different reactivity and solubility properties.
1H-pyrazol-4-carboxylic acid: Contains a carboxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness
N,N-dimethyl-1H-pyrazol-4-aminedihydrochloride is unique due to its dual methylation, which enhances its lipophilicity and alters its reactivity compared to other pyrazole derivatives. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C5H11Cl2N3 |
|---|---|
Poids moléculaire |
184.06 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8(2)5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H |
Clé InChI |
VPXOUSXJSRRZCM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CNN=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


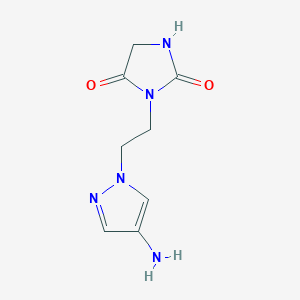
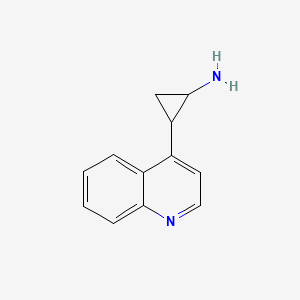

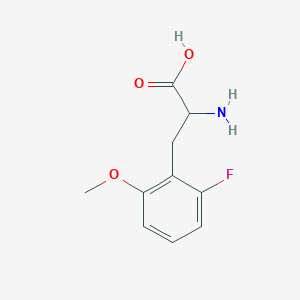
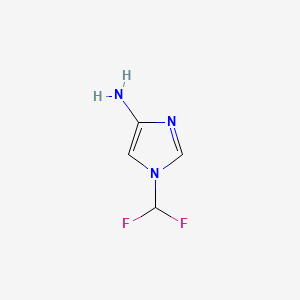

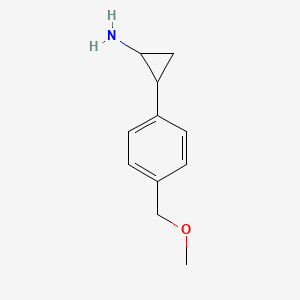
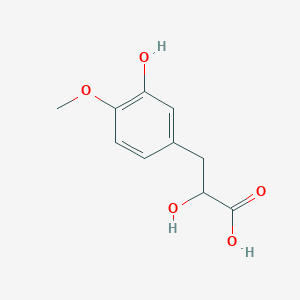
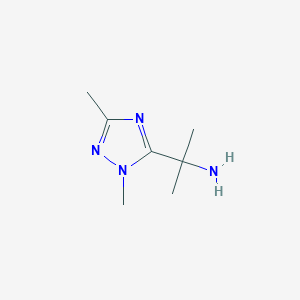
![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)


